molecular formula C11H13BrO2 B125307 Tert-butyl 4-bromobenzoate CAS No. 59247-47-1

Tert-butyl 4-bromobenzoate

Cat. No.: B125307
CAS No.: 59247-47-1
M. Wt: 257.12 g/mol
InChI Key: BFJJYXUCGYOXDM-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as a building block in organic synthesis due to its reactivity and stability .

Mechanism of Action

Target of Action

Tert-butyl 4-bromobenzoate is an organic compound . It is primarily used as a reagent and intermediate in organic synthesis . The specific targets of this compound depend on the context of the synthesis it is being used in.

Mode of Action

The compound interacts with its targets through chemical reactions. The specific mode of action depends on the type of reaction it is involved in. For instance, it can participate in esterification reactions to form new compounds .

Biochemical Pathways

This compound is involved in various biochemical pathways depending on the specific synthesis process it is used in. It serves as a building block for the synthesis of various biologically active compounds .

Result of Action

The result of this compound’s action is the formation of new compounds. It is used as a building block in the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the esterification of 4-bromobenzoic acid with tert-butyl alcohol under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the balance of steric hindrance and electronic effects imparted by the bromine atom. This balance makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

tert-butyl 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJYXUCGYOXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462722
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59247-47-1
Record name Tert-butyl 4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-benzoic acid tert-butyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of 5.5 g of dry tert.-butanol and 7.08 g of dry pyridine is added a solution of 9.79 g of 4-bromobenzoyl chloride in 20 ml of anhydrous methylene chloride. The mixture is stirred under nitrogen for 2 days. The reaction mixture is then diluted with methylene chloride, and the organic solution extracted with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual oil is distilled under reduced pressure to give 8.9 g (70%) of tert.-butyl 4-bromobenzoate as a colorless oil: b.p. 91°-92° C./1.2 mm; NMR (CDCl3, 80 MHz) delta 1.59 (s, 9H), 7.53 (d, 2H, J=8.7 Hz); IR (neat) 2970, 1710, 1585, 1475, 1390, 1290, 1160, 1110, 1070, 845 and 745 cm-1.
Quantity
5.5 g
Type
reactant
Reaction Step One
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7.08 g
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reactant
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9.79 g
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reactant
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20 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromobenzoic acid (100 g, 0.5 mol) in dry CH2Cl2 (1.5 L) was added silver carbonate (275 g, 1 mol) and molecular sieves (4A, 100 g). The reaction mixture was cooled to 0° C. and then tert-butyl bromide (115 mL) was added dropwise over a period of 45 min. The reaction mixture was allowed to stir at Rt for 20 h and filtered off the solid. The filtrate was washed with an aqueous solution of NaHCO3 (10%), water, brine and dried. The solvent was removed under vacuum to the title compound (100 g, 79%) as colorless liquid.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
275 g
Type
catalyst
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Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-bromobenzoic acid (100 g, 0.5 mol), trifluoromethane sulphonic acid (2.6 mL, 0.03 mol) and isobutylene (1.5 L) in dichloromethane (1.5 L) was stirred at RT in a closed autoclave for 5 days. The organic layer was washed with an aqueous solution of NaHCO3 (10%), water, brine, dried and concentrated to give tert-butyl-4-bromobenzoate (90 g, 71%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using tert-butyl 4-bromobenzoate in the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate?

A1: this compound serves as a crucial starting material in this synthesis. The bromine atom in the para position to the ester group acts as a leaving group in the palladium-catalyzed amination reaction. This allows for the introduction of various amine groups to the benzene ring, ultimately leading to the formation of N-substituted derivatives of tert-butyl 4-aminobenzoate. []

Q2: What are the advantages of using a palladium catalyst in this specific reaction?

A2: Palladium catalysts, specifically PdCl2 with P(o-tolyl)3 in this case, are known for their efficiency in mediating cross-coupling reactions, including aminations. [] The palladium catalyst facilitates the formation of a carbon-nitrogen bond between the this compound and the amine reactant. This catalytic approach offers several advantages, such as milder reaction conditions, higher yields, and improved selectivity compared to alternative synthetic routes.

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